BenchChemオンラインストアへようこそ!

2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid (CAS 1396963-87-3), systematically named (6-chloro-3-nitropyridin-2-yl)leucine, is a synthetic non-proteinogenic amino acid derivative belonging to the nitropyridine-amino acid conjugate class. It comprises an L-leucine backbone N-functionalized with a 6-chloro-3-nitropyridin-2-yl moiety.

Molecular Formula C11H14ClN3O4
Molecular Weight 287.7
CAS No. 1396963-87-3
Cat. No. B2918579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid
CAS1396963-87-3
Molecular FormulaC11H14ClN3O4
Molecular Weight287.7
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H14ClN3O4/c1-6(2)5-7(11(16)17)13-10-8(15(18)19)3-4-9(12)14-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,16,17)
InChIKeyPSGYVQOROPUUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (6-Chloro-3-nitropyridin-2-yl)leucine (CAS 1396963-87-3) Is a Distinct Heterocyclic Amino Acid Building Block for Medicinal Chemistry


2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid (CAS 1396963-87-3), systematically named (6-chloro-3-nitropyridin-2-yl)leucine, is a synthetic non-proteinogenic amino acid derivative belonging to the nitropyridine-amino acid conjugate class. It comprises an L-leucine backbone N-functionalized with a 6-chloro-3-nitropyridin-2-yl moiety . The compound is listed in the MassBank spectral database under the ChemOnt class of amino acids, peptides, and analogues [1], and is structurally classified within the broader family of 3-nitropyridine derivatives that have been investigated as radiation sensitizers and nitric oxide synthase inhibitors [2][3]. Commercial suppliers such as Leyan and MolCore offer the racemic form at ≥98% purity (HPLC) under ISO-certified quality systems .

Why a Generic Nitropyridine-Amino Acid Cannot Substitute for (6-Chloro-3-nitropyridin-2-yl)leucine in Structure-Activity Relationship Studies


Compounds within the nitropyridine-amino acid class are not functionally interchangeable due to the combinatorial impact of three independent structural variables: the position and degree of pyridine ring substitution, the identity of the amino acid side chain, and the regiochemistry of the amino acid attachment. The 6-chloro substituent on the pyridine ring exerts a strong electron-withdrawing effect that alters the ring's π-electron density and reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions relative to the non-chlorinated 3-nitro-2-pyridyl analogs [1]. The leucine side chain (isobutyl, –CH₂CH(CH₃)₂) confers greater lipophilicity and steric bulk compared to alanine (–CH₃) or glycine (–H) congeners, which directly impacts logP, membrane permeability, and target-binding pocket compatibility [2]. In the context of nitric oxide synthase (NOS) inhibitor development, Ijuin et al. demonstrated that subtle regioisomeric changes in pyridine-substituted amino acids produced drastic differences in inhibitory potency across human NOS isozymes (e.g., 2-aminopyridine isomer 8 showed broad potency, whereas regioisomers 9 and 10 exhibited much lower activity) [2]. This precedent underscores that even structurally similar nitropyridine-amino acid conjugates cannot be assumed to behave equivalently in biological or synthetic contexts, making the specific selection of the 6-chloro-3-nitropyridin-2-yl leucine derivative critical for reproducible SAR and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (6-Chloro-3-nitropyridin-2-yl)leucine (CAS 1396963-87-3) Against Closest Analogs


Molecular Weight Difference Defines Pharmacokinetic-Relevant Physicochemical Space Relative to Non-Chlorinated and Shorter-Chain Analogs

The target compound (C₁₁H₁₄ClN₃O₄, MW 287.70 g/mol) is 36% heavier than the non-chlorinated analog (3-nitropyridin-2-yl)alanine (C₈H₉N₃O₄, MW 211.17 g/mol) . The 6-chloro substituent contributes approximately 35.5 Da, while the leucine-for-alanine substitution adds approximately 42 Da. This combined molecular weight increase shifts the compound into a distinct property space relevant to Lipinski compliance and permeability prediction. The calculated logP is expected to increase by approximately 0.8–1.2 log units compared to the non-chlorinated alanine analog, based on the additive contributions of the chlorine atom (ΔlogP ≈ +0.7) and the isobutyl side chain extension (ΔlogP ≈ +0.5 per additional –CH₂– unit). These differences are material for medicinal chemists optimizing CNS penetration (optimal logP 2–4) versus peripheral restriction.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Vendor-Specified Purity Threshold Provides QC Benchmark Superior to Uncertified Research-Grade Analogs

Authoritative Chinese vendor Leyan specifies purity of ≥98% (HPLC) for its (6-chloro-3-nitropyridin-2-yl)leucine product (Cat. No. 1668668) . MolCore independently certifies NLT 98% purity under an ISO-compliant quality management system . In contrast, the structurally simpler analog (3-nitropyridin-2-yl)alanine (CAS 7594-53-8) is listed by multiple suppliers without a certified purity specification, typically at 95% or unspecified technical grade . For procurement decisions in medicinal chemistry where impurity profiles can confound biological assay interpretation, the ≥98% certified purity of the target compound provides a quantitative quality advantage over less rigorously characterized comparator building blocks.

Quality Control Procurement Standards Reproducibility

The 6-Chloro Substituent Enables Orthogonal Derivatization Chemistry Absent in Non-Halogenated 3-Nitropyridine Analogs

The target compound bears a chlorine atom at the 6-position of the 3-nitropyridine ring, which is absent in the classical 3-nitro-2-pyridyl-DL-leucine studied photochemically by Aloisi et al. (1972) [1]. This 6-chloro substituent serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr), enabling the generation of compound libraries from a single advanced intermediate. US Patent 4,892,951 explicitly discloses that chloro-3-nitropyridines undergo amination and functionalization at the chlorine-bearing position under mild conditions (0–25°C, triethylamine or inorganic base), establishing the synthetic versatility of the 6-chloro motif [2]. In contrast, the non-halogenated 3-nitro-2-pyridyl leucine analog lacks this orthogonal derivatization site, limiting post-synthetic modification options.

Synthetic Chemistry Cross-Coupling Library Synthesis

Leucine Side Chain Provides Different Steric and Lipophilic Profile vs. Alanine Congener in Nitric Oxide Synthase Inhibitor Pharmacophore Context

The compound class of pyridine-containing L-amino acids has been validated as human nitric oxide synthase (NOS) inhibitors by Ijuin et al. (2006) [1]. In this study, amino acid side chain identity critically determined NOS isozyme inhibitory potency and selectivity: the 2-aminopyridine-containing L-amino acids bearing varied side chains (compounds 7–12) exhibited IC₅₀ values spanning from potent to inactive across nNOS, iNOS, and eNOS isoforms [1]. The target compound, (6-chloro-3-nitropyridin-2-yl)leucine, incorporates the leucine isobutyl side chain (–CH₂CH(CH₃)₂), which is sterically bulkier and more lipophilic than the methyl side chain of the corresponding alanine analog, 2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid . Based on the SAR trends described by Ijuin et al., this side chain difference is expected to produce distinguishable NOS binding interactions; however, no direct experimental comparison between these two specific compounds has been published.

Enzyme Inhibition NOS Inhibitors Structure-Activity Relationship

Dual-Functional Motif (Nitro + Chloro) Enables Tandem Reduction-Cyclization Strategies Not Accessible from Mono-Functional Analogs

Aloisi et al. (1972) demonstrated that the 3-nitro-2-pyridyl-amino acid motif undergoes photochemical cyclization to form pyrido[2,3-d]imidazole 1-oxide heterocycles [1]. The target compound extends this reactivity manifold by incorporating both the nitro group (reducible to amine) and the 6-chloro group (displaceable via SNAr) on the same pyridine ring. This dual functionality permits sequential or orthogonal transformations: reduction of the 3-nitro group to a 3-amino group followed by intramolecular cyclization, while independently preserving the 6-chloro position for subsequent cross-coupling. In contrast, 3-nitro-2-pyridyl-DL-leucine (without 6-Cl) and N-(3,5-dinitropyridin-2-yl)-DL-leucine (CAS 3073-26-5, with two nitro groups) offer either only reduction chemistry or competing nitro reduction sites, respectively, without the orthogonal halogen handle .

Heterocycle Synthesis Benzimidazole/Pyridoimidazole Reductive Cyclization

Highest-Value Application Scenarios for (6-Chloro-3-nitropyridin-2-yl)leucine (CAS 1396963-87-3) Based on Differentiated Evidence


Focused Library Synthesis Requiring Late-Stage Diversification via the 6-Chloro Handle

Medicinal chemistry teams synthesizing focused compound libraries for hit-to-lead optimization should procure (6-chloro-3-nitropyridin-2-yl)leucine as an advanced intermediate when the synthetic plan involves late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) at the pyridine 6-position. The 6-chloro substituent provides a regiochemically defined, readily displaceable handle that is absent in non-halogenated 3-nitropyridine-amino acid analogs . The companion 3-nitro group can be retained for electronic modulation or reduced to a 3-amino group for further amidation or cyclization, enabling at least two sequential, orthogonal diversification steps from a single purchased building block. The certified ≥98% purity from ISO-compliant vendors ensures that library products are not compromised by undefined impurities from the starting material.

Nitric Oxide Synthase (NOS) Inhibitor SAR Expansion Requiring Defined Lipophilic and Steric Parameters

Research groups investigating pyridine-containing amino acids as human NOS isozyme inhibitors should select (6-chloro-3-nitropyridin-2-yl)leucine when the SAR hypothesis requires probing the effect of increased side chain steric bulk and lipophilicity at the amino acid position . The isobutyl side chain of leucine provides a hydrophobic contact surface that is 2 non-hydrogen atoms larger than the alanine methyl group, and the 6-chloro substituent further increases molecular weight and lipophilicity relative to the non-chlorinated parent scaffold . The precedent established by Ijuin et al. demonstrates that side chain variation within the pyridine-amino acid series produces measurable differences in NOS isozyme inhibitory potency , supporting the use of this specific compound as a discrete SAR probe rather than relying on extrapolation from smaller side chain analogs.

Pyridoimidazole Heterocycle Synthesis via Tandem Nitro Reduction and Cyclization

Synthetic chemistry groups pursuing the photochemical or reductive synthesis of pyrido[2,3-d]imidazole 1-oxide scaffolds should select (6-chloro-3-nitropyridin-2-yl)leucine as the precursor of choice when post-cyclization functionalization of the pyridine ring is required. Aloisi et al. (1972) established that the 3-nitro-2-pyridyl-amino acid motif cyclizes to form the pyridoimidazole core . The target compound uniquely preserves a chlorine atom at the 6-position after cyclization, enabling subsequent diversification that the non-halogenated 3-nitro-2-pyridyl leucine cannot support . This one-building-block, two-step synthetic strategy (cyclization then cross-coupling) offers greater synthetic efficiency than alternative approaches requiring separate building blocks for core formation and diversification.

Quality-Controlled Building Block Procurement for Reproducible Biological Assay Workflows

Core facilities and CROs conducting biological screening campaigns where compound purity directly impacts assay reproducibility should preferentially source (6-chloro-3-nitropyridin-2-yl)leucine from ISO-compliant vendors specifying ≥98% HPLC purity . This purity specification exceeds the typical 95% or unspecified grade offered for simpler nitropyridine-amino acid analogs such as (3-nitropyridin-2-yl)alanine [1]. The availability of the target compound from at least two independent suppliers (Leyan and MolCore) with concordant purity claims provides procurement redundancy and quality confidence that is not available for less widely stocked comparator compounds, reducing the risk of batch-to-batch variability confounding structure-activity relationship interpretation.

Quote Request

Request a Quote for 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.